molecular formula C35H46N12O10 B12606287 Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine CAS No. 649572-20-3

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine

Cat. No.: B12606287
CAS No.: 649572-20-3
M. Wt: 794.8 g/mol
InChI Key: MYENWHFOKZYGCT-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine (CAS: 649572-20-3) is a linear heptapeptide composed of seven amino acid residues: three glycines (Gly-Gly-Gly), L-tryptophan (Trp), glycine (Gly), L-glutamine (Gln), L-proline (Pro), and L-histidine (His). Its molecular formula is C₃₅H₄₆N₁₂O₁₀, with a molecular weight of 794.81414 g/mol . Key properties include:

  • Hydrogen bond donors/acceptors: 14/17
  • Rotatable bonds: 26
  • Topological polar surface area (TPSA): 329 Ų, indicating moderate hydrophilicity .

Properties

CAS No.

649572-20-3

Molecular Formula

C35H46N12O10

Molecular Weight

794.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C35H46N12O10/c36-12-28(49)40-15-29(50)41-16-30(51)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(53)42-17-31(52)44-23(7-8-27(37)48)34(55)47-9-3-6-26(47)33(54)46-25(35(56)57)11-20-14-38-18-43-20/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,49)(H,41,50)(H,42,53)(H,44,52)(H,45,51)(H,46,54)(H,56,57)/t23-,24-,25-,26-/m0/s1

InChI Key

MYENWHFOKZYGCT-CQJMVLFOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, often protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted SPPS, can further enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like carbodiimides or succinimidyl esters facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, the tryptophan residue may interact with serotonin receptors, influencing neurotransmission.

Comparison with Similar Compounds

Cyclo(glycyl-L-histidinyl-L-prolyl-L-glutamyl)

Structure: A cyclic tetrapeptide (cyclo[Gly-His-Pro-Glu]) with benzyl-protected histidine and glutamic acid residues during synthesis . Key Differences:

Property Target Heptapeptide Cyclic Tetrapeptide
Linearity Linear Cyclic
Residues Gly³-Trp-Gly-Gln-Pro-His Gly-His-Pro-Glu
Stability Likely lower (linear peptides degrade faster) Higher (cyclic structure resists proteolysis)
Synthesis Complexity Moderate High (requires cyclization and deprotection steps)

The cyclic peptide’s constrained structure enhances metabolic stability, making it more suitable for therapeutic applications, whereas the linear heptapeptide’s flexibility may facilitate interactions with larger biomolecules .

Liraglutide (CAS: 204656-20-2)

Structure: A 31-residue glucagon-like peptide-1 (GLP-1) analog modified with a hexadecanoyl side chain for prolonged action . Molecular Weight: 3751.20 g/mol . Key Differences:

Property Target Heptapeptide Liraglutide
Size 7 residues 31 residues
Modifications None Fatty acid acylation (hexadecanoyl)
Therapeutic Use Undefined Type 2 diabetes management
Bioavailability Likely low (unmodified peptide) Enhanced (acyl chain promotes albumin binding)

Other Cyclic Peptides (e.g., 137533-07-4)

Example : L-Histidine, glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl (CAS: 137533-07-4) .
Structure : A 12-residue linear peptide with alternating hydrophobic (Leu, Trp) and polar (Asn, Ser) residues.
Molecular Weight : ~1500 g/mol (estimated from formula C₆₉H₁₀₀N₁₈O₁₉).
Key Differences :

Property Target Heptapeptide 12-Residue Peptide
Length 7 residues 12 residues
Residue Diversity Limited (3 Gly, 1 Trp) High (Trp, Thr, Leu, Asn, Tyr)
Function Uncharacterized Likely designed for receptor binding or enzymatic inhibition

The inclusion of diverse residues (e.g., Thr, Tyr) in longer peptides may enhance target specificity but also increases synthetic complexity and cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.